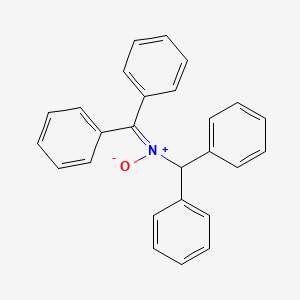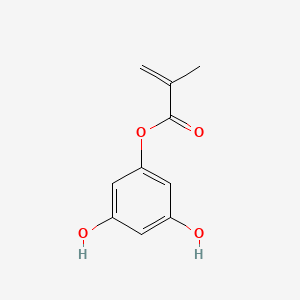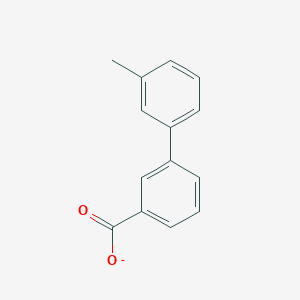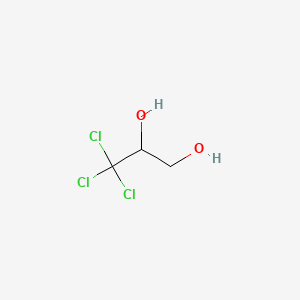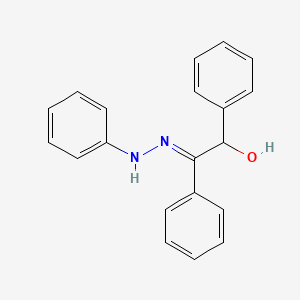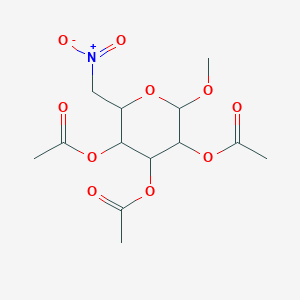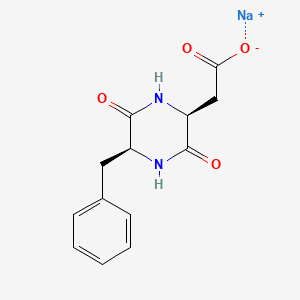
Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate is a chemical compound with a complex structure, featuring a piperazine ring substituted with a benzyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate typically involves multiple steps. One common method starts with the preparation of (2S,5S)-5-benzyl-3,6-dioxopiperazine-2-carboxylic acid, which is then converted to its sodium salt form. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow reactors to enhance efficiency and scalability. The use of continuous flow microreactors can provide better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H13N2NaO4 |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
sodium;2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C13H14N2O4.Na/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17);/q;+1/p-1/t9-,10-;/m0./s1 |
InChI Key |
BGZINWSMKSNKCK-IYPAPVHQSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


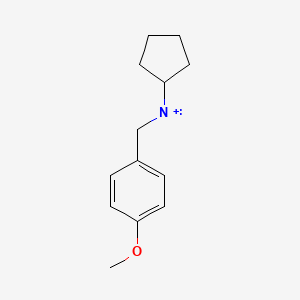
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

